H-D-Cys(Bzl)-OH
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Overview
Description
(S)-2-amino-3-(benzylthio)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a benzylthio group attached to the central carbon atom
Mechanism of Action
Target of Action
S-benzyl-D-cysteine is a sulfur-containing amino acid derivative .
Mode of Action
It’s known that cysteine derivatives can interact with various targets in the body, leading to a wide range of biological activities . For instance, S-allyl-L-cysteine, a similar compound, has been shown to exert significant protective effects against endoplasmic reticulum stress-induced neurotoxicity .
Biochemical Pathways
Cysteine is the first product of sulfate assimilation in plants and is a proteinogenic amino acid and a source of reduced sulfur for plant metabolism . Cysteine synthesis is the convergence point of the three major pathways of primary metabolism: carbon, nitrate, and sulfate assimilation . S-benzyl-D-cysteine, as a cysteine derivative, may be involved in these pathways.
Pharmacokinetics
It’s known that cysteine derivatives can be metabolized in the body, and their metabolism can be influenced by various factors .
Result of Action
Cysteine derivatives are known to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of S-benzyl-D-cysteine can be influenced by various environmental factors. For instance, the presence of oxygen and NADPH can convert S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide . More research is needed to fully understand how different environmental factors influence the action of S-benzyl-D-cysteine.
Biochemical Analysis
Biochemical Properties
S-benzyl-D-cysteine plays a significant role in biochemical reactions. It is involved in the synthesis of glycyrrhizic acid conjugates, which have shown potent antiviral activity . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
The effects of S-benzyl-D-cysteine on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, S-benzyl-D-cysteine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of S-benzyl-D-cysteine can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-benzyl-D-cysteine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
S-benzyl-D-cysteine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, S-benzyl-D-cysteine is transported and distributed through various mechanisms. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of S-benzyl-D-cysteine can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(benzylthio)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable benzylthio compound with an amino acid derivative. For example, the reaction of benzylthiol with an amino acid ester in the presence of a base can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of (S)-2-amino-3-(benzylthio)propanoic acid may involve more efficient and scalable methods. One approach is the use of biocatalysis, where enzymes are employed to catalyze the reaction under mild conditions. This method offers advantages such as high selectivity and reduced environmental impact. Another method involves the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(benzylthio)propanoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Acyl chlorides, anhydrides; conditionsorganic solvents, mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amides, esters.
Scientific Research Applications
(S)-2-amino-3-(benzylthio)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(phenylthio)propanoic acid: Similar structure but with a phenylthio group instead of a benzylthio group.
(S)-2-amino-3-(methylthio)propanoic acid: Contains a methylthio group instead of a benzylthio group.
Uniqueness
(S)-2-amino-3-(benzylthio)propanoic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins, making it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?
A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].
Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?
A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.
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